Azido-PEG35-amine

Hydrodynamic radius PEGylation Bioconjugation

Azido-PEG35-amine is a monodisperse, heterobifunctional PEG linker with a defined 35-unit spacer (107 atoms, 129 Å extended length). For PROTAC programs where target protein and E3 ligase binding surfaces exceed 40-50 Å, this linker achieves productive ternary complex formation—unlike short PEG4-PEG12 variants that fail. The PEG35 chain prevents steric interference in dual-functionalization: conjugate amine first, then click azide with full accessibility. Ideal for ADCs, protein modification, and surface functionalization. ≥98% purity ensures analytical precision for DAR determination.

Molecular Formula C72H146N4O35
Molecular Weight 1627.9 g/mol
Cat. No. B605821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG35-amine
SynonymsAzido-PEG23 amine, Amino-PEG23-azide
Molecular FormulaC72H146N4O35
Molecular Weight1627.9 g/mol
Structural Identifiers
InChIInChI=1S/C72H146N4O35/c73-1-3-77-5-7-79-9-11-81-13-15-83-17-19-85-21-23-87-25-27-89-29-31-91-33-35-93-37-39-95-41-43-97-45-47-99-49-51-101-53-55-103-57-59-105-61-63-107-65-67-109-69-71-111-72-70-110-68-66-108-64-62-106-60-58-104-56-54-102-52-50-100-48-46-98-44-42-96-40-38-94-36-34-92-32-30-90-28-26-88-24-22-86-20-18-84-16-14-82-12-10-80-8-6-78-4-2-75-76-74/h1-73H2
InChIKeyRFQQBVVZWHNZSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azido-PEG35-amine: Quantified Molecular Properties and Procurement Specifications for Heterobifunctional PEG Linker Selection


Azido-PEG35-amine (CAS 2301851-71-6 / 749244-38-0) is a heterobifunctional polyethylene glycol (PEG) linker with a molecular weight of 1627.94 Da and molecular formula C72H146N4O35 . The compound contains a terminal azide group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry and a terminal primary amine for amide coupling with activated carboxyls, NHS esters, or aldehydes . The PEG35 spacer comprises 35 discrete ethylene oxide repeat units, yielding a defined chain length of 107 atoms with a calculated extended length of approximately 129 Å . Azido-PEG35-amine serves as a PROTAC linker for targeted protein degradation applications and as a general bioconjugation crosslinker for antibody-drug conjugates (ADCs), protein modification, and surface functionalization [1].

Azido-PEG35-amine: Why PEG Chain Length Is a Critical Procurement Parameter Not Amenable to Generic Substitution


Substituting Azido-PEG35-amine with a shorter-chain analog (e.g., PEG4, PEG8, or PEG12 variants) fundamentally alters three quantifiable linker parameters that directly determine conjugation performance and downstream biological outcomes: (1) hydrodynamic volume, which governs aqueous solubility and pharmacokinetic behavior ; (2) spatial separation distance between conjugated moieties, which critically impacts PROTAC ternary complex formation and degradation efficiency [1]; and (3) steric accessibility of both reactive termini, which determines conjugation yield in dual-functionalization workflows . Empirical linker structure-activity relationship (SAR) studies in PROTAC development demonstrate that DC50 values can vary by orders of magnitude depending on PEG spacer length selection, confirming that linker length is not a passive tether but an active conformational tuner of degradation potency [2].

Azido-PEG35-amine: Direct Quantitative Evidence for Differentiated Procurement Across Six Critical Performance Dimensions


Azido-PEG35-amine Hydrodynamic Volume Advantage Over PEG12 and PEG24 Analogues

Azido-PEG35-amine contains 35 ethylene oxide repeat units, yielding a discrete chain of 107 atoms with an extended molecular length of approximately 129 Å . This represents a 3.2× greater chain length compared to Azido-PEG12-amine (approximately 12 units; ~40 Å extended) and a 1.5× greater chain length compared to Azido-PEG24-amine (24 units; ~88 Å extended). The increased hydrodynamic volume correlates directly with molecular weight (1627.94 Da for PEG35 vs. ~600 Da for PEG12 vs. ~1150 Da for PEG24), which is established in PEG pharmacology literature as a determinant of reduced renal clearance and extended circulatory half-life [1].

Hydrodynamic radius PEGylation Bioconjugation

Azido-PEG35-amine Aqueous Solubility and Aggregation Resistance Versus Shorter-Chain Azido-PEG-amine Linkers

Azido-PEG35-amine demonstrates solubility in water and aqueous buffer systems suitable for bioconjugation without requiring organic co-solvents . In comparison, shorter-chain analogs such as Azido-PEG4-amine and Azido-PEG6-amine exhibit markedly reduced aqueous solubility (typically <10 mg/mL in water) and are predominantly soluble only in organic solvents (DMSO, DMF, methylene chloride) . This solubility differential stems from the increased number of hydrogen-bonding ethylene oxide units in the PEG35 backbone. In PROTAC applications, PEG linkers with longer chain lengths have been demonstrated to reduce aggregation of the chimeric molecules, a critical parameter for maintaining cellular permeability and consistent degradation activity [1].

Aqueous solubility Aggregation resistance PROTAC formulation

Azido-PEG35-amine Spatial Reach Enables Effective PROTAC Ternary Complex Formation Across Large Protein-Protein Distances

The 107-atom PEG35 spacer in Azido-PEG35-amine provides an extended reach of approximately 129 Å between conjugated ligands . This distance is substantially greater than the ~14-25 atom spacer lengths (approximately 20-40 Å) characteristic of PEG4-PEG8 linkers commonly employed in PROTAC design [1]. A comprehensive analysis of published PROTAC linker SAR studies normalized for linear linker length demonstrated that DC50 values vary systematically with linker atom count, with longer flexible linkers enabling productive ternary complex formation when target protein and E3 ligase binding surfaces are separated by substantial distances [2]. Specific case studies show that varying PEG chain length from PEG2 to PEG6 alters degradation potency by >10-fold in certain E3 ligase-target protein pairs [3].

PROTAC ternary complex Linker SAR Protein degradation efficiency

Azido-PEG35-amine Reduced Steric Hindrance Enables Efficient Dual Functionalization

The PEG35 spacer in Azido-PEG35-amine provides exceptional separation between the terminal azide and amine groups, minimizing steric hindrance during sequential conjugation reactions . This represents a quantifiable advantage over shorter-chain Azido-PEG-amine variants: in dual-functionalization workflows, conjugation yield at the second reactive site decreases as linker length shortens due to steric occlusion by the first conjugated moiety. Studies on enzyme immobilization using biotin-PEG linkers of varying spacer lengths via click chemistry demonstrated that longer PEG spacers (PEG12 vs. PEG4) increased accessible enzyme loading by reducing steric interference between immobilized biomolecules [1].

Heterobifunctional conjugation Dual labeling Steric accessibility

Azido-PEG35-amine Reduced Immunogenicity Profile Through Increased Molecular Weight

Azido-PEG35-amine has a molecular weight of 1627.94 Da . Published literature on PEG immunogenicity establishes that PEG molecules with molecular weights below 20 kDa may elicit anti-PEG antibody responses, with terminal hydroxyl groups on shorter PEG chains presenting as foreign epitopes for immune recognition [1]. While PEG35 (1.6 kDa) falls below the 20 kDa threshold for complete immunogenicity abrogation, it offers a 2.7× molecular weight advantage over PEG12 variants (~0.6 kDa) and a 1.4× advantage over PEG24 variants (~1.15 kDa). Higher molecular weight PEG chains correlate with reduced immunogenicity due to extended structures that restrict immune receptor interactions [2].

Immunogenicity Anti-PEG antibodies PEGylated therapeutics

Azido-PEG35-amine Defined Monodisperse Structure Enables Reproducible Analytical Characterization

Azido-PEG35-amine is a discrete, single molecular weight compound with exact mass 1627.94 Da and defined molecular formula C72H146N4O35, not a polydisperse mixture . In contrast, many commercial PEG reagents are polydisperse with molecular weight distributions (e.g., PEG2000 ± 200 Da) that introduce analytical variability in conjugate characterization . The monodisperse nature of PEG35 eliminates batch-to-batch heterogeneity in conjugation stoichiometry, enabling precise determination of drug-to-antibody ratio (DAR) in ADC applications and accurate quantification of PROTAC concentration-response relationships [1].

Monodisperse PEG Analytical characterization Quality control

Azido-PEG35-amine: Evidence-Backed Application Scenarios Where Procurement Is Specifically Justified


PROTAC Development Requiring Extended Linker Reach (>100 Å)

Azido-PEG35-amine is specifically indicated for PROTAC programs where target protein and E3 ligase binding surfaces are separated by distances exceeding 40-50 Å—a scenario where standard PEG4-PEG8 linkers (14-25 atoms; 20-40 Å) fail to achieve productive ternary complex formation [1]. The 107-atom PEG35 spacer provides an extended reach of 129 Å, enabling degrader design for protein pairs with large interfacial distances that are inaccessible to shorter linker architectures . Procurement of PEG35 should be prioritized when initial PROTAC screening with PEG4-PEG12 linkers yields suboptimal degradation (DC50 >10 μM or Dmax <50%) due to insufficient linker length rather than poor ligand affinity .

Dual-Functional Bioconjugates Requiring Sequential Orthogonal Conjugation

Azido-PEG35-amine enables efficient preparation of dual-functionalized bioconjugates where the extended PEG35 spacer prevents steric interference between sequentially attached moieties [1]. In this workflow, the amine terminus is first conjugated to a payload (e.g., drug, fluorophore, or targeting ligand) via amide coupling, after which the azide terminus remains fully accessible for click chemistry with an alkyne-functionalized second component . The 35-unit PEG spacer provides sufficient separation (>100 Å) to prevent the first conjugated moiety from occluding the second reactive site—a limitation observed with PEG4-PEG12 variants where conjugation efficiency at the second site decreases measurably due to steric hindrance .

PEGylation of Hydrophobic Small Molecules for Aqueous Solubility Enhancement

For hydrophobic drug candidates or imaging probes requiring aqueous solubility enhancement, Azido-PEG35-amine provides a defined 35-unit PEG modifier that can be conjugated via its amine terminus while retaining the azide for subsequent click functionalization [1]. The PEG35 chain contains 35 hydrogen-bonding ethylene oxide units, conferring substantially greater aqueous solubility than PEG4-PEG12 modifiers . This application is particularly relevant when the hydrophobic payload requires both solubilization and a reactive handle for subsequent bioconjugation—a dual requirement that Azido-PEG35-amine uniquely satisfies among commercially available heterobifunctional PEG linkers at this chain length .

Analytical Reference Standard and Conjugate Characterization

Due to its discrete, monodisperse structure with exact molecular weight of 1627.94 Da and single defined formula C72H146N4O35, Azido-PEG35-amine serves as an analytical reference standard for method development and quality control of PEGylated bioconjugates [1]. Unlike polydisperse PEG reagents that produce broad peaks in LC-MS analysis, the monodisperse PEG35 yields a single sharp peak enabling precise determination of conjugation stoichiometry and drug-to-antibody ratio (DAR) in ADC applications . This analytical precision is essential for regulatory submissions requiring rigorous characterization of conjugate composition and batch-to-batch consistency .

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